molecular formula C6H5IN4 B8489440 2-Hydrazino-4-iodonicotinonitrile

2-Hydrazino-4-iodonicotinonitrile

Cat. No. B8489440
M. Wt: 260.04 g/mol
InChI Key: RUIOORWCCQMAPO-UHFFFAOYSA-N
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Patent
US08008322B2

Procedure details

To a solution of 1.2 g of 2-fluoro-4-iodonicotinonitrile in 20 mL of MeOH at 20° C. are added 2.4 mL of hydrazine hydrate. The yellow suspension is stirred for 20 minutes at 20° C. and is then filtered. The precipitate is washed with methanol to give, after drying under vacuum, 947 mg of a white powder of 2-hydrazino-4-iodonicotinonitrile.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13]>CO>[NH:12]([C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5])[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=N1)I
Name
Quantity
2.4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The yellow suspension is stirred for 20 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
The precipitate is washed with methanol
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying under vacuum, 947 mg of a white powder of 2-hydrazino-4-iodonicotinonitrile

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
N(N)C1=C(C#N)C(=CC=N1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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